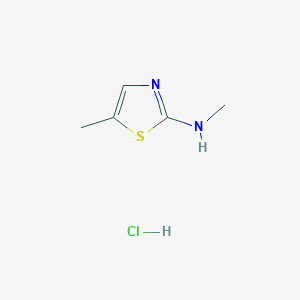

N,5-dimethyl-1,3-thiazol-2-amine hydrochloride

Description

BenchChem offers high-quality N,5-dimethyl-1,3-thiazol-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,5-dimethyl-1,3-thiazol-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,5-dimethyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S.ClH/c1-4-3-7-5(6-2)8-4;/h3H,1-2H3,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPBXGAJPGXLAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243507-93-7 | |

| Record name | N,5-dimethyl-1,3-thiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,5-Dimethyl-1,3-thiazol-2-amine Hydrochloride (CAS 2243507-93-7): A Technical Whitepaper on Scaffold Utility in Kinase Inhibitor Discovery

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous targeted therapeutics, including FDA-approved kinase inhibitors[1]. N,5-dimethyl-1,3-thiazol-2-amine hydrochloride (CAS 2243507-93-7) represents a highly specialized, synthetically versatile building block. The strategic placement of a 5-methyl group and an N-methylated amine provides unique physicochemical properties, enabling precise conformational control and enhanced lipophilicity when integrated into larger inhibitor architectures[2]. This whitepaper details the structural logic, analytical profiling, synthetic methodologies, and biological applications of this critical intermediate.

Scaffold Architecture & Physicochemical Profiling

Structural Logic in Drug Design

The architecture of N,5-dimethyl-1,3-thiazol-2-amine is purposefully designed to optimize target engagement within the ATP-binding pocket of kinases:

-

N-Methyl Substitution: Unlike primary 2-aminothiazoles, the secondary N-methyl amine restricts the conformational flexibility of the resulting amide or urea derivatives. This pre-organizes the molecule, directing the carbonyl oxygen and the thiazole nitrogen to form critical bidentate hydrogen bonds with the hinge region of the kinase[2].

-

5-Methyl Substitution: The addition of a methyl group at the C5 position increases the overall lipophilicity of the scaffold and effectively fills small, hydrophobic specificity pockets adjacent to the kinase hinge region, thereby increasing target residence time[3].

-

Hydrochloride Salt Form: The electron-rich nature of the aminothiazole ring makes the free base susceptible to oxidative degradation. Isolation as the hydrochloride salt (C5H9ClN2S) dramatically improves shelf-life stability and aqueous solubility, which is critical for downstream biological assays[4].

Analytical & Ion Mobility-Mass Spectrometry (IM-MS) Profile

Advanced analytical characterization is essential for verifying the integrity of this building block. Ion mobility-mass spectrometry provides Collision Cross Section (CCS) values, which serve as a highly specific orthogonal identifier alongside traditional m/z data. The following table summarizes the predicted electrospray ionization (ESI) adducts and their corresponding CCS values[5].

| Adduct Species | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) | Ionization Mode |

| [M+H]⁺ | 129.04810 | 122.4 | Positive |

| [M+Na]⁺ | 151.03004 | 132.1 | Positive |

| [M+NH₄]⁺ | 146.07464 | 145.7 | Positive |

| [M-H]⁻ | 127.03354 | 125.6 | Negative |

| [M+CH₃COO]⁻ | 187.05467 | 171.8 | Negative |

Data derived from PubChemLite predictive models for the C5H8N2S free base[5].

Synthetic Methodologies: The Hantzsch Cyclization

The Hantzsch thiazole synthesis remains the most robust and versatile method for constructing 2-aminothiazole derivatives[1]. The reaction proceeds via the condensation of an α-halocarbonyl compound with a substituted thiourea[6].

Reaction Mechanism & Causality

The synthesis of N,5-dimethyl-1,3-thiazol-2-amine is initiated by the nucleophilic attack of the highly polarizable sulfur atom of N-methylthiourea onto the α-carbon of 2-bromopropanal[1]. This S-alkylation forms an intermediate that undergoes rapid intramolecular cyclization via the attack of the thiourea nitrogen on the carbonyl carbon. Subsequent dehydration, driven by the thermodynamic stability of the resulting aromatic system, yields the thiazole ring[1].

Workflow detailing the synthesis of CAS 2243507-93-7 and its integration into kinase screening.

Target Engagement: Kinase Inhibition & SAR

The 2-aminothiazole motif is foundational to the development of several classes of targeted therapeutics. Most notably, the discovery of Dasatinib (BMS-354825), a potent pan-Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia, relied heavily on the optimization of a 2-aminothiazole core[2].

Recent structure-activity relationship (SAR) studies have demonstrated that thiazole derivatives act as selective allosteric modulators and ATP-competitive inhibitors across a wide kinome spectrum, including Aurora kinases, CK2, and B-RAF mutated variants[3]. When CAS 2243507-93-7 is utilized as a precursor, the resulting N-methyl amides exhibit a tuned steric profile that prevents off-target binding to kinases with smaller hinge-region access channels, thereby improving the selectivity index of the final drug candidate[2].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to confirm reaction success.

Protocol A: Synthesis of N,5-dimethyl-1,3-thiazol-2-amine hydrochloride

Objective: Construct the thiazole core via a modified Hantzsch cyclization and isolate it as a stable hydrochloride salt.

-

Reagent Preparation: Dissolve N-methylthiourea (1.0 equiv, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

S-Alkylation Phase: Dropwise, add 2-bromopropanal (1.05 equiv, 10.5 mmol) to the stirring solution at 0°C. Causality: Low initial temperatures prevent uncontrolled exothermic polymerization of the reactive α-haloaldehyde.

-

Cyclization & Dehydration: Heat the reaction mixture to reflux (78°C) for 3 hours. Monitor via TLC (Dichloromethane:Methanol 9:1). Causality: Elevated temperature is strictly required to overcome the activation energy barrier for the final dehydration step, ensuring full aromatization of the thiazole ring[1].

-

Free Base Isolation: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Causality: The mild base neutralizes the HBr byproduct without hydrolyzing the thiazole, allowing the free base to partition into the organic layer.

-

Salt Formation: Dry the organic layer over anhydrous Na₂SO₄, filter, and cool to 0°C. Slowly add 2M HCl in diethyl ether until precipitation ceases. Filter the resulting white solid and dry under vacuum to yield CAS 2243507-93-7.

Protocol B: Parallel Amide Coupling for Library Generation

Objective: Derivatize the secondary amine of CAS 2243507-93-7 to generate a library of potential kinase inhibitors.

-

Free-Basing in situ: Suspend N,5-dimethyl-1,3-thiazol-2-amine hydrochloride (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: Excess DIPEA is required to both neutralize the hydrochloride salt and act as a non-nucleophilic base for the coupling reaction.

-

Activation: In a separate vial, activate the desired carboxylic acid (1.2 equiv) using HATU (1.2 equiv) in DMF for 15 minutes. Causality: HATU is selected over standard carbodiimides (like EDC) because the secondary amine of the thiazole has reduced nucleophilicity due to conjugation with the heteroaromatic ring; highly active esters are mandatory for high yields.

-

Coupling: Transfer the activated ester to the thiazole solution. Stir at room temperature for 12 hours.

-

Validation: Quench with water, extract with Ethyl Acetate, and confirm the mass of the desired amide via LC-MS prior to high-throughput kinase screening.

References

-

PubChemLite. "N,5-dimethyl-1,3-thiazol-2-amine hydrochloride - Structural and CCS Information." Université du Luxembourg. Available at:[Link][5]

-

Lombardo, L. J., et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry (ACS), 2006. Available at:[Link][2]

-

Wang, Y., et al. "Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives." Heterocycles, Vol. 85, No. 8, 2012. Available at:[Link][6]

-

El-Sayed, M. A., et al. "Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date." RSC Advances, 2024. Available at:[Link][3]

-

Shirude, P. S., et al. "Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents." PMC (National Institutes of Health), 2016. Available at:[Link][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - N,5-dimethyl-1,3-thiazol-2-amine hydrochloride (C5H8N2S) [pubchemlite.lcsb.uni.lu]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Pharmacophoric Role of N,5-Dimethyl-1,3-thiazol-2-amine Hydrochloride in Targeted Therapeutics

An in-depth technical whitepaper on the biological applications and pharmacological utility of the N,5-dimethyl-1,3-thiazol-2-amine scaffold.

Executive Summary

N,5-dimethyl-1,3-thiazol-2-amine hydrochloride (CAS: 2243507-93-7) is a highly versatile, low-molecular-weight building block utilized in advanced medicinal chemistry[1]. While rarely administered as a standalone therapeutic, its structural incorporation into larger molecular scaffolds profoundly alters target selectivity, binding affinity, and pharmacokinetic profiles. This whitepaper dissects the biological activity of derivatives bearing this moiety, focusing on its causal role in neuropharmacology, kinase inhibition, and inflammatory disease targeting.

Physicochemical Profiling & Pharmacophore Rationale

The selection of the N,5-dimethyl-1,3-thiazol-2-amine moiety over unmethylated or purely aliphatic alternatives is driven by precise physicochemical causality:

-

Steric Mapping via Methylation: The 5-methyl group introduces localized lipophilic bulk, ideal for occupying deep hydrophobic pockets (e.g., Hydrophobic Region I in kinases). The N-methyl group on the exocyclic amine restricts rotational degrees of freedom, locking the pharmacophore into a bioactive conformation while modulating its hydrogen-bond donor capacity.

-

Electronic Modulation: The electron-donating nature of the methyl groups increases the electron density of the thiazole ring, altering the pKa of the amine and enhancing favorable cation-

or dipole interactions within receptor active sites. -

Hydrochloride Salt Form: Utilizing the hydrochloride salt during synthesis and in vitro screening ensures superior aqueous solubility, prevents oxidative degradation of the electron-rich aminothiazole core, and guarantees precise stoichiometric control during complex coupling reactions.

Neuropharmacology: Shifting Receptor Selectivity in Atypical Antipsychotics

A critical challenge in developing atypical antipsychotics for schizophrenia is achieving the optimal balance of serotonin (5-HT2A) and dopamine (D2) receptor antagonism. Excessive D2 blockade leads to extrapyramidal symptoms (catalepsy), whereas potent 5-HT2A antagonism alleviates negative symptoms[2].

Research demonstrates that incorporating the N,5-dimethylthiazol-2-amine derivative into a piperazinyl-naphthyridine scaffold drastically shifts this receptor selectivity[2]. The causality is rooted in spatial geometry: the steric bulk of the N-methyl group causes a steric clash within the tighter D2 receptor binding pocket, intentionally reducing D2 affinity[2]. Conversely, the 5-HT2A receptor accommodates this bulk favorably, resulting in maximal antagonistic activity[3].

Table 1: Receptor Inhibition Profile of Aminothiazole Derivatives

| Compound / Standard | Substitution Pattern | 5-HT2A Inhibition (%) | D2 Inhibition (%) | 5-HT2A / D2 Ratio |

| Compound 10f | N,5-dimethylthiazol-2-amine | 79% | 70% | 1.1286 |

| Compound 10g | 5-methylthiazol-2-amine (Monosubstituted) | Moderate | Moderate | < 1.0 |

| Risperidone | Standard Reference | N/A | N/A | 1.0989 |

Data summarized from in vivo pharmacological evaluations[2].

Kinase Targeting: JNK3 vs. p38α MAPK Selectivity

The c-Jun N-terminal kinase 3 (JNK3) is a prime target for neurodegenerative diseases[4]. However, its high structural homology with p38α MAPK (a regulator of inflammation) makes selective inhibition notoriously difficult[5].

Structural optimization of pyridinylimidazole scaffolds revealed that replacing the core with a 4-(2-chloropyridin-4-yl)-N,5-dimethylthiazol-2-amine moiety (Compound 77) exploits subtle differences in the ATP-binding site[6]. The N-methyl and 5-methyl groups act as highly specific steric probes. While p38α MAPK possesses a bulky gatekeeper residue that clashes with the N,5-dimethyl substitution, JNK3's slightly more accommodating hydrophobic pocket allows the moiety to bind, effectively shifting selectivity away from p38α MAPK[7].

Table 2: Kinase Inhibitory Activity

| Compound | Scaffold Modification | IC50 JNK3 (µM) | p38α MAPK Inhibition |

| Compound 77 | N,5-dimethylthiazol-2-amine | 2.091 ± 0.108 | >10 µM (Only 21% inhibition) |

| Compound 76 | Unmethylated thiazol-2-amine | 2.514 ± 0.312 | >10 µM (10% inhibition) |

Data derived from competitive binding assays[4].

Fig 1: Selective inhibition of the JNK3 stress-response pathway over p38α MAPK.

Emerging Applications: Autotaxin (ENPP2) Inhibition

Beyond neuropharmacology, the N,5-dimethylthiazol-2-amine scaffold is utilized in inhibitors of Autotaxin (ENPP2), an enzyme responsible for generating lysophosphatidic acid (LPA)[8]. LPA signaling drives fibrotic, autoimmune, and inflammatory diseases[8]. The incorporation of this specific aminothiazole into imidazo[1,2-a]pyridine derivatives enhances the metabolic half-life and target residence time of the inhibitors, preventing the autocrine and paracrine activation of LPA receptors[8].

Self-Validating Experimental Protocols

Protocol A: In Vitro Radioligand Displacement Assay (5-HT2A/D2)

To ensure trustworthiness, this protocol utilizes a competitive displacement mechanism with internal non-specific binding (NSB) controls, making it a self-validating system for receptor affinity.

-

Membrane Preparation: Isolate membrane homogenates from rat striatum (for D2) and rat cortex (for 5-HT2A) to ensure the receptors remain in their native lipid environment.

-

Radioligand Incubation:

-

D2 Assay: Incubate striatal membranes with 0.2 nM[

H]-spiperone. -

5-HT2A Assay: Incubate cortical membranes with 0.5 nM [

H]-ketanserin. -

Causality: These specific radioligands possess high, literature-validated affinities for their respective targets, establishing a reliable baseline signal.

-

-

Test Compound Addition: Introduce the N,5-dimethylthiazol-2-amine derivative at varying concentrations (e.g.,

to -

NSB Control Validation (Critical Step): In parallel control wells, add 1 µM haloperidol (D2) or 1 µM methysergide (5-HT2A).

-

Causality: This step self-validates the assay by defining the background noise. Any signal remaining in these wells is non-specific binding. True receptor binding is calculated by subtracting this NSB from the total radioligand binding.

-

-

Filtration and Quantification: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation counting.

Fig 2: Self-validating workflow for evaluating 5-HT2A/D2 receptor antagonism.

Protocol B: Fluorescence Polarization (FP) Kinase Binding Assay (JNK3)

-

Tracer Selection: Utilize a fluorescently labeled ATP-competitive kinase tracer.

-

Equilibration: Incubate recombinant JNK3 enzyme with the tracer until a stable, high fluorescence polarization (FP) signal is achieved. Causality: A high FP signal indicates the large enzyme-tracer complex is tumbling slowly in solution.

-

Competitive Displacement: Add the N,5-dimethylthiazol-2-amine derivative (e.g., Compound 77).

-

Signal Validation: A drop in the FP signal confirms that the test compound has successfully displaced the tracer into the bulk solution (where the small tracer molecule tumbles rapidly, depolarizing the light). This directly proves competitive binding at the ATP site, validating the compound's mechanism of action without relying on downstream functional readouts.

References

-

Design, synthesis, and preliminary in vitro and in vivo pharmacological evaluation of 2-{4-[4-(2,5-disubstituted thiazol-4-yl)phenylethyl]piperazin-1-yl}-1,8-naphthyridine-3-carbonitriles as atypical antipsychotic agents Source: Taylor & Francis Online URL:[Link]

-

Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 Source: ACS Omega / NIH URL:[Link]

-

Multiple strategies targeting c-Jun N-terminal kinases: synthesis of novel inhibitors and development of a new binding assay methodology Source: TOBIAS-lib - Universität Tübingen URL:[Link]

- US11072611B2 - Compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders Source: Google Patents URL

-

PubChemLite: N,5-dimethyl-1,3-thiazol-2-amine hydrochloride Source: PubChemLite (uni.lu) URL:[Link]

Sources

- 1. PubChemLite - N,5-dimethyl-1,3-thiazol-2-amine hydrochloride (C5H8N2S) [pubchemlite.lcsb.uni.lu]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tobias-lib.uni-tuebingen.de [tobias-lib.uni-tuebingen.de]

- 5. tobias-lib.uni-tuebingen.de [tobias-lib.uni-tuebingen.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US11072611B2 - Compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

"N,5-dimethyl-1,3-thiazol-2-amine hydrochloride" synthesis pathway

An In-depth Technical Guide for the Synthesis of N,5-dimethyl-1,3-thiazol-2-amine Hydrochloride

Abstract

The 2-aminothiazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of N,5-dimethyl-1,3-thiazol-2-amine hydrochloride, a representative N-alkylated 2-aminothiazole derivative. We will explore a robust, two-step synthetic strategy commencing with the construction of the thiazole ring via the Hantzsch synthesis, followed by a regioselective N-methylation of the exocyclic amino group. The narrative emphasizes the chemical principles and causal factors that inform the selection of specific reagents and reaction conditions, offering field-proven insights for researchers, chemists, and drug development professionals. The final section details the conversion to the hydrochloride salt, a common practice for enhancing the stability and bioavailability of amine-containing active pharmaceutical ingredients.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target compound, N,5-dimethyl-1,3-thiazol-2-amine hydrochloride (I), dictates a convergent synthetic strategy. The primary disconnection is at the hydrochloride salt, leading back to the free base, N,5-dimethyl-1,3-thiazol-2-amine (II). The second key disconnection is at the exocyclic C-N bond, identifying 2-amino-5-methylthiazole (III) as a crucial intermediate and a methylating agent as the required synthon. The 2-amino-5-methylthiazole core (III) can be constructed efficiently through the well-established Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-halocarbonyl compound and a thiourea derivative. This leads to our readily available starting materials: 1-chloro-2-propanone (IV) and thiourea (V).

Caption: Retrosynthetic pathway for N,5-dimethyl-1,3-thiazol-2-amine hydrochloride.

Step I: Hantzsch Synthesis of 2-Amino-5-methylthiazole (Intermediate III)

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry for constructing the thiazole ring. The reaction proceeds by the cyclocondensation of an α-haloketone with a thioamide-containing compound, in this case, thiourea.

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon bearing the halogen in 1-chloro-2-propanone. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea attacks the carbonyl carbon of the ketone. The subsequent dehydration of the resulting thiazoline intermediate yields the aromatic 2-amino-5-methylthiazole ring. This one-pot reaction is highly efficient for creating substituted 2-aminothiazoles.[2]

Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole (III)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 eq) and ethanol (5 mL per gram of thiourea).

-

Reagent Addition: Stir the mixture until the thiourea is partially dissolved. Slowly add 1-chloro-2-propanone (1.0 eq) dropwise to the suspension at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Cool the reaction mixture to room temperature. A precipitate of 2-amino-5-methylthiazole hydrochloride will form. Filter the solid and wash with a small amount of cold ethanol.

-

Neutralization: To obtain the free base, dissolve the collected solid in water and basify to a pH of 9-10 with a saturated sodium bicarbonate or dilute ammonium hydroxide solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 2-amino-5-methylthiazole as a crystalline solid.

Data Summary: Hantzsch Synthesis

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Role |

| 1-Chloro-2-propanone | 1.0 | 92.52 | α-haloketone |

| Thiourea | 1.0 | 76.12 | Thioamide source |

| Ethanol | - | 46.07 | Solvent |

| Expected Yield | 75-85% |

Step II: Regioselective N-Methylation (Intermediate II)

The alkylation of 2-aminothiazoles presents a challenge of regioselectivity. Alkylation can occur on the exocyclic amino group (N-alkylation) or the endocyclic ring nitrogen (N3-alkylation), which would yield an isomeric 2-imino-3-methylthiazoline.[3] While direct alkylation with agents like methyl iodide can lead to mixtures of both products, reductive amination offers a highly selective and reliable method for modifying the exocyclic amine.[1][4]

Causality and Method Selection: Reductive amination involves the reaction of the primary amine (2-amino-5-methylthiazole) with an aldehyde (formaldehyde) to form an intermediate imine or enamine species. This intermediate is then immediately reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the desired N-methylated secondary amine. This pathway is highly specific to the exocyclic amine, as the endocyclic nitrogen is significantly less nucleophilic and sterically hindered, thus preventing the formation of undesired isomers.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-methylthiazole (1.0 eq) in anhydrous methanol (15 mL per gram of amine).

-

Imine Formation: To this solution, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor by TLC.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours or until the reaction is complete as indicated by TLC.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude N,5-dimethyl-1,3-thiazol-2-amine can be purified by column chromatography on silica gel if necessary.

Step III: Hydrochloride Salt Formation (Final Product I)

For pharmaceutical applications, converting the basic free-amine product into a salt is a standard procedure. The hydrochloride salt often exhibits improved crystallinity, stability, and aqueous solubility compared to the free base.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified N,5-dimethyl-1,3-thiazol-2-amine free base in a minimal amount of a suitable organic solvent, such as anhydrous diethyl ether or isopropanol.

-

Acidification: While stirring, add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution) or isopropanolic HCl dropwise until the solution becomes acidic (test with pH paper).

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether to remove any residual impurities, and dry under vacuum to yield the final N,5-dimethyl-1,3-thiazol-2-amine hydrochloride as a stable, crystalline solid.

Overall Synthesis Workflow

The complete synthesis pathway is a robust and scalable three-stage process, transforming simple starting materials into the desired target compound with high fidelity.

Caption: Complete workflow for the synthesis of N,5-dimethyl-1,3-thiazol-2-amine HCl.

References

- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.

-

Kavitha, J., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. BioMed Research International. [Link]

-

Garland, J. T., et al. (1949). Alkylation of 2-Aminothiazoles. Journal of the American Chemical Society. [Link]

-

Reddy, T. R., et al. (2012). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. [Link]

- Google Patents. (2001). WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.

-

Scholz, D., et al. (2018). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate. [Link]

-

Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

Sources

Unlocking the Potential of N,5-dimethyl-1,3-thiazol-2-amine hydrochloride: A Technical Guide for Researchers

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. This technical guide focuses on a specific, yet under-explored derivative, N,5-dimethyl-1,3-thiazol-2-amine hydrochloride . While direct literature on this particular molecule is not currently available, its structural features, when analyzed in the context of extensive research on analogous compounds, suggest a rich potential for novel therapeutic applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a framework for investigating the potential of this compound. We will delve into its chemical identity, propose a robust synthetic route, and, based on established structure-activity relationships (SAR) of related 2-aminothiazoles, explore promising avenues for research in oncology, infectious diseases, and inflammatory disorders. Detailed, actionable experimental protocols are provided to empower researchers to initiate their own investigations into this intriguing molecule.

Introduction: The Prominence of the 2-Aminothiazole Core

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a fundamental building block in a multitude of natural products and synthetic pharmaceuticals.[1][2] The 2-aminothiazole moiety, in particular, has garnered significant attention for its versatile biological activities. This "privileged" status stems from its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4]

The strategic placement of substituents on the 2-aminothiazole ring allows for the fine-tuning of its biological activity, a principle that forms the basis of modern drug design. The subject of this guide, N,5-dimethyl-1,3-thiazol-2-amine hydrochloride, features two key methyl substitutions that are predicted to influence its physicochemical properties and target interactions.

Chemical Identity and Physicochemical Properties

While experimental data for N,5-dimethyl-1,3-thiazol-2-amine hydrochloride is not publicly documented, its fundamental properties can be predicted based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂S | PubChemLite[5] |

| Molecular Weight | 128.19 g/mol (free base) | PubChemLite[5] |

| SMILES | CC1=CN=C(S1)NC | PubChemLite[5] |

| InChI | InChI=1S/C5H8N2S/c1-4-3-7-5(6-2)8-4/h3H,1-2H3,(H,6,7) | PubChemLite[5] |

| Predicted XlogP | 1.7 | PubChemLite[5] |

The hydrochloride salt form is expected to enhance the compound's solubility in aqueous solutions, a desirable characteristic for biological assays and potential formulation development. The N-methylation distinguishes it from its primary amine analog, 4,5-dimethyl-1,3-thiazol-2-amine, a modification known to impact biological activity.[1]

Synthesis of N,5-dimethyl-1,3-thiazol-2-amine hydrochloride

The synthesis of N,5-dimethyl-1,3-thiazol-2-amine hydrochloride can be approached through established methods for 2-aminothiazole synthesis, most notably the Hantzsch thiazole synthesis.[6] A proposed synthetic route is outlined below.

Proposed Synthetic Pathway

Caption: Proposed Hantzsch synthesis of N,5-dimethyl-1,3-thiazol-2-amine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N,5-dimethyl-1,3-thiazol-2-amine (Free Base)

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-methylthiourea (1.0 eq) and ethanol.

-

Stir the mixture until the N-methylthiourea is completely dissolved.

-

Slowly add 3-bromo-2-butanone (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified N,5-dimethyl-1,3-thiazol-2-amine free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate of N,5-dimethyl-1,3-thiazol-2-amine hydrochloride should form.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Potential Research Applications

Based on the extensive body of literature on 2-aminothiazole derivatives, several high-potential research avenues can be proposed for N,5-dimethyl-1,3-thiazol-2-amine hydrochloride.

Anticancer Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[2] Derivatives have shown efficacy against a range of cancer cell lines.[7]

-

Hypothesized Mechanism: The N-methyl and C5-methyl groups may influence the compound's ability to interact with various intracellular targets implicated in cancer progression, such as protein kinases. The N-methylation, in particular, can alter the hydrogen bonding capacity of the amino group, potentially leading to a different kinase binding profile compared to its primary amine counterpart.[1]

-

Proposed Research Workflow:

Caption: Workflow for investigating the anticancer potential of the target compound.

Antimicrobial Activity

Thiazole derivatives are known to possess significant antibacterial and antifungal properties.[3][8] The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents.

-

Hypothesized Mechanism: The thiazole ring is a key structural feature in some antibiotics. The lipophilicity, influenced by the methyl groups, may play a role in the compound's ability to penetrate bacterial cell walls.

-

Proposed Research Workflow:

Caption: Workflow for assessing the antimicrobial properties of the target compound.

Anti-inflammatory Activity

Certain 2-aminothiazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators.[9][10]

-

Hypothesized Mechanism: The compound could potentially inhibit enzymes such as cyclooxygenase (COX) or inducible nitric oxide synthase (iNOS), both of which are crucial in the inflammatory cascade.[9] The substitution pattern on the thiazole ring is known to influence the selectivity and potency of iNOS inhibition.[9]

-

Proposed Research Workflow:

Caption: Workflow for evaluating the anti-inflammatory potential of the target compound.

Conclusion and Future Directions

N,5-dimethyl-1,3-thiazol-2-amine hydrochloride represents a promising, yet unexplored, chemical entity. While the absence of direct published data presents a challenge, it also signifies a unique opportunity for novel discoveries. The well-established biological importance of the 2-aminothiazole scaffold provides a strong rationale for investigating this compound's potential in oncology, infectious disease, and inflammation research. The proposed synthetic route and experimental workflows in this guide offer a solid foundation for initiating such studies. Future research should focus on a systematic evaluation of its biological activities, elucidation of its mechanism of action, and comprehensive structure-activity relationship studies to optimize its therapeutic potential.

References

-

PubChemLite. N,5-dimethyl-1,3-thiazol-2-amine hydrochloride. Available from: [Link].

- Berman, H.M., et al. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PLoS One. 2013;8(4):e61834.

- A. F. M. Fahmy, et al. A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience. 2022;12(2):32.

- Ueda, S., et al. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin. 2004;52(5):634-7.

- Nevagi, R.J., et al. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014;6(5):134-150.

- Penning, T.D., et al. Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells. ACS Medicinal Chemistry Letters. 2012;3(5):409-413.

- Kryshchyshyn-Dylevych, A., et al. Synthesis of the N-methyl Derivatives of 2-Aminothiazol-4(5H)-one and Their Interactions with 11βHSD1-Molecular Modeling and in Vitro Studies. Helvetica Chimica Acta. 2019;102(7):e1900071.

- Khalifa, M.E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 2018;65(1):1-22.

- Khalifa, M.E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. 2018;65(1):1-22.

- Al-Ostoot, F.H., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021;26(5):1469.

- Stolpovskaya, N.V., et al. Synthesis and some reactions of 5-carbmethoxymethylidene-4-oxo- 1,3-thiazol-2-ylguanidine. Arkivoc. 2022;2022(2):130-139.

Sources

- 1. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. PubChemLite - N,5-dimethyl-1,3-thiazol-2-amine hydrochloride (C5H8N2S) [pubchemlite.lcsb.uni.lu]

- 6. 5-(2,5-Dimethylphenyl)thiazol-2-amine | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Anatomy and Translation of N,5-Dimethyl-1,3-thiazol-2-amine Hydrochloride

An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals exploring the synthetic utility and pharmacological potential of N,5-dimethyl-1,3-thiazol-2-amine hydrochloride.

Executive Summary

In the landscape of medicinal chemistry, the 2-aminothiazole ring is a highly privileged pharmacophore, frequently deployed in the design of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics. N,5-dimethyl-1,3-thiazol-2-amine hydrochloride (CAS: 2243507-93-7) represents a highly specialized, sterically and electronically tuned variant of this scaffold. By introducing a methyl group at the C5 position and an N-methyl substitution on the 2-amino group, this building block offers precise control over hydrogen bonding and hydrophobic interactions. This whitepaper dissects the physicochemical properties, synthetic methodologies, and field-proven pharmacological applications of this critical intermediate.

Chemical Identity and Physicochemical Properties

Understanding the baseline properties of N,5-dimethyl-1,3-thiazol-2-amine is critical for predicting its behavior in cross-coupling reactions and its pharmacokinetic trajectory in biological systems. The hydrochloride salt form is typically preferred in laboratory settings due to its enhanced stability against oxidative degradation and improved solubility in polar protic solvents[1].

Table 1: Physicochemical and Structural Profile

| Property | Value / Description |

| Chemical Name | N,5-dimethyl-1,3-thiazol-2-amine hydrochloride |

| CAS Registry Number | 2243507-93-7 (HCl Salt) / 52829-91-1 (Free Base) |

| Molecular Formula | C5H8N2S · HCl |

| Monoisotopic Mass (Free Base) | 128.04082 Da[1][2] |

| Hydrogen Bond Donors | 1 (Secondary Amine) |

| Hydrogen Bond Acceptors | 2 (Thiazole Nitrogen, Secondary Amine) |

| Key Structural Features | C5-Methyl (Lipophilic bulk), N-Methyl (Restricted H-bonding) |

Mechanistic Rationale: The Privileged Scaffold

The transition from a primary 2-aminothiazole to the N,5-dimethylated variant is not arbitrary; it is a calculated structural optimization driven by structure-activity relationship (SAR) studies.

-

Tuning Kinase Selectivity: In the design of mitogen-activated protein kinase (MAPK) inhibitors, the 2-aminothiazole moiety acts as a hinge-binding motif, interacting with the ATP-binding pocket. A primary amine provides two hydrogen bond donors, which can lead to promiscuous binding across the kinome. The N-methyl group restricts this to a single H-bond donor, shifting selectivity away from off-target kinases like p38α MAPK[3][4].

-

Exploiting Hydrophobic Region I: The C5-methyl group provides essential steric bulk. In the context of c-Jun N-terminal kinase 3 (JNK3), this methyl group perfectly addresses "Hydrophobic Region I" within the binding site, driving high-affinity interactions that are sterically clashed or unsupported in closely related kinases[5].

Caption: Logical mapping of the N,5-dimethyl-1,3-thiazol-2-amine pharmacophore to its biological targets.

Pharmacological Applications and Target Modulation

The versatility of N,5-dimethyl-1,3-thiazol-2-amine has been validated across multiple therapeutic domains.

Kinase Inhibition (JNK3 vs. p38α MAPK)

Dysregulated JNK activity is implicated in neurodegenerative disorders and inflammatory diseases. Researchers have utilized the N,5-dimethylthiazol-2-amine core to synthesize inhibitors that achieve triple-digit nanomolar IC50 values against JNK3. Crucially, the steric constraints of the scaffold yield a >27-fold selectivity over the closely related p38α MAPK, a milestone that previous unmethylated scaffolds failed to achieve[4][5].

Atypical Antipsychotics

In the pursuit of novel atypical antipsychotics, the scaffold has been conjugated with 1,8-naphthyridine-3-carbonitrile derivatives. The resulting N,5-dimethylthiazol-2-amine derivative demonstrated the highest efficacy in the series, exhibiting 79% inhibition of the 5-HT2A receptor and 70% inhibition of the D2 receptor. This yields a highly favorable 5-HT2A/D2 antagonism ratio (1.12), which is critical for minimizing extrapyramidal side effects while maintaining antipsychotic efficacy[6][7].

Antitubercular Agents

The rising threat of multidrug-resistant tuberculosis (MDR-TB) has renewed interest in thiazolidinedione (TZD) derivatives. When N,5-dimethylthiazol-2-amine is incorporated into TZD architectures, the resulting compounds exhibit potent antitubercular activity against the Mycobacterium tuberculosis H37Rv strain, achieving Minimum Inhibitory Concentrations (MIC) in the range of 50–62.5 μg/mL[8][9].

Table 2: Quantitative Pharmacological Efficacy of Scaffold Derivatives

| Target | Therapeutic Application | Key Efficacy Metric | Reference |

| JNK3 Kinase | Neuroprotection | Low triple-digit nM IC50 (>27-fold selectivity over p38α) | [4][5] |

| 5-HT2A Receptor | Atypical Antipsychotic | 79% Inhibition | [6][7] |

| D2 Receptor | Atypical Antipsychotic | 70% Inhibition | [6][7] |

| M. tuberculosis H37Rv | Antitubercular Agent | MIC: 50 – 62.5 μg/mL | [8][9] |

Synthetic Methodologies: The Hantzsch Approach

The de novo construction of the N,5-dimethyl-1,3-thiazol-2-amine ring is most efficiently achieved via the classic Hantzsch Thiazole Synthesis . This robust, scalable reaction involves the condensation of an α-halo carbonyl compound (specifically, a 2-halopropanal derivative to provide the C5 methyl) with N-methylthiourea[10][11][12].

Caption: Stepwise mechanistic workflow of the Hantzsch synthesis yielding the target hydrochloride salt.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring reproducibility and high-fidelity structural confirmation.

Protocol 1: One-Pot Hantzsch Synthesis of N,5-dimethyl-1,3-thiazol-2-amine hydrochloride

Causality Note: Ethanol is chosen as the solvent to facilitate the solubility of N-methylthiourea while allowing the highly polar hydrochloride salt to precipitate upon cooling and ether addition, simplifying purification without column chromatography[11][13].

-

Preparation: In a 100 mL round-bottom flask, suspend N-methylthiourea (1.0 equiv, 10 mmol) in absolute ethanol (20 mL).

-

Addition: Slowly add 2-bromopropanal (1.05 equiv, 10.5 mmol) dropwise at 0 °C to control the initial exothermic nucleophilic attack of the sulfur atom.

-

Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80 °C (reflux) for 2–4 hours.

-

Validation Check (TLC): Monitor the reaction via TLC (EtOAc:Hexane 1:1). The disappearance of the N-methylthiourea spot and the emergence of a UV-active spot at a lower

indicates successful cyclization. -

Salt Formation & Isolation: Cool the mixture to room temperature. Evaporate the solvent under reduced pressure. Resuspend the crude residue in minimal diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Purification: Filter the precipitate under vacuum, wash with cold diethyl ether, and dry under high vacuum to yield N,5-dimethyl-1,3-thiazol-2-amine hydrochloride as a crystalline solid.

Protocol 2: Scaffold Decoration via Buchwald-Hartwig Amination

Causality Note: Because N,5-dimethyl-1,3-thiazol-2-amine is a secondary amine, standard cross-coupling ligands often fail due to steric hindrance. BrettPhos is explicitly selected here because its bulky, electron-rich biaryl structure promotes the reductive elimination of hindered secondary amines.

-

Reagent Assembly: In an oven-dried Schlenk tube, combine N,5-dimethyl-1,3-thiazol-2-amine free base (1.2 equiv), an aryl halide (1.0 equiv),

(2 mol%), BrettPhos ligand (4 mol%), and sodium tert-butoxide ( -

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration relative to the aryl halide).

-

Coupling: Seal the tube and heat to 100 °C for 12 hours.

-

Validation Check (LC-MS): Quench a 10 μL aliquot in methanol and analyze via LC-MS. The presence of the

peak corresponding to the N-arylated product confirms successful coupling. -

Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate for subsequent flash chromatography.

Conclusion

N,5-dimethyl-1,3-thiazol-2-amine hydrochloride is far more than a simple heterocyclic building block; it is a precision tool for medicinal chemists. By leveraging its unique steric profile and restricted hydrogen-bonding capacity, researchers can bypass the promiscuity often associated with standard aminothiazoles, unlocking highly selective therapeutics across oncology, neurology, and infectious diseases.

References

1.[1] PubChemLite. C5H8N2S - Explore. Université du Luxembourg. Available at: [Link] 2.[2] PubChemLite. CN - Explore. Université du Luxembourg. Available at: [Link] 3.[8] Ratnaparkhi, H. et al. (2020). An Overview of Chemistry and Antitubercular Activity of Thiazolidinediones. ResearchGate. Available at:[Link] 4.[9] Ratnaparkhi, H. et al. (2020). Scholars Academic Journal of Pharmacy. ResearchGate. Available at: [Link] 5.[10] Heterocycles. (2012). Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Clockss. Available at: [Link] 6.[11] JACS Au. (2024). Computer-Aided Retrosynthesis for Greener and Optimal Total Synthesis of a Helicase-Primase Inhibitor Active Pharmaceutical Ingredient. NIH PMC. Available at: [Link] 7.[12] ACS Omega. (2018). Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3. NIH PMC. Available at: [Link] 8.[13] ACS Publications. (2024). Computer-Aided Retrosynthesis for Greener and Optimal Total Synthesis.... ACS. Available at: [Link] 9.[3] ACS Omega. (2018). Structural Optimization of a Pyridinylimidazole Scaffold.... ACS. Available at: [Link] 10.[4] Universität Tübingen. (2018). Multiple strategies targeting c-Jun N-terminal kinases: synthesis of novel inhibitors.... TOBIAS-lib. Available at: [Link] 11.[6] Taylor & Francis. (2010). Design, synthesis, and preliminary in vitro and in vivo pharmacological evaluation of 2-{4-[4-(2,5-disubstituted thiazol-4-yl)phenylethyl]piperazin-1-yl}-1,8-naphthyridine-3-carbonitriles as atypical antipsychotic agents. Available at:[Link] 12.[5] Semantic Scholar. (2018). Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase t. Available at:[Link] 13.[7] Taylor & Francis. (2009). Design, synthesis, and preliminary in vitro and in vivo pharmacological evaluation.... Available at:[Link]

Sources

- 1. PubChemLite - C5H8N2S - Explore [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tobias-lib.uni-tuebingen.de [tobias-lib.uni-tuebingen.de]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Computer-Aided Retrosynthesis for Greener and Optimal Total Synthesis of a Helicase-Primase Inhibitor Active Pharmaceutical Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Technical Guide: Safety, Handling, and Application of N,5-Dimethyl-1,3-thiazol-2-amine Hydrochloride

This guide is structured as a high-level technical whitepaper designed for senior researchers and safety officers in pharmaceutical development. It prioritizes mechanistic understanding of safety risks over generic advice, ensuring that every protocol is grounded in chemical reality.

Technical Identity & Strategic Significance

N,5-dimethyl-1,3-thiazol-2-amine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., JNK3, p38 MAPK) and antimicrobial agents. Unlike its regioisomer (4,5-dimethyl), the N,5-substitution pattern imparts unique steric and electronic properties to the exocyclic amine, often serving as a critical hinge-binding motif in ATP-competitive drug design.

Physicochemical Profile

| Property | Specification | Technical Note |

| Chemical Formula | C₅H₈N₂S[1][2] · HCl | Stoichiometry must be verified via elemental analysis or titration. |

| Molecular Weight | 164.66 g/mol | Includes HCl counterion. Free base MW is ~128.19 g/mol . |

| CAS Number | 2243507-93-7 | Verify against CoA; often confused with 4,5-dimethyl isomer (CAS 2289-75-0). |

| Appearance | Off-white to yellow hygroscopic solid | Coloration often indicates oxidation or trace sulfur impurities. |

| Solubility | High: Water, DMSO, MethanolLow: DCM, Hexanes | Salt form dictates high polarity; requires neutralization for organic extraction. |

| Acidity (pKa) | ~5.0 - 5.5 (Conjugate acid) | The thiazole nitrogen is weakly basic; the exocyclic amine is the primary protonation site. |

Comprehensive Safety Assessment (E-E-A-T)

Toxicological Mechanism & Hazards

While specific toxicological data for this exact salt is proprietary or sparse, Structure-Activity Relationship (SAR) analysis of aminothiazoles dictates a conservative safety profile.

-

Acute Toxicity (Oral/Dermal): Aminothiazoles are metabolic bioisosteres of thioureas. They can inhibit thyroid peroxidase and may act as haptens, leading to sensitization. Treat as Acute Tox.[1] Category 4 (H302) .

-

Irritation: The hydrochloride salt is acidic upon hydrolysis. Contact with mucous membranes will cause immediate irritation (H315, H319).

-

Sensitization: Thiazole rings are known structural alerts for skin sensitization. Repeated exposure may induce allergic dermatitis.

GHS Classification (Derived)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Operational Handling Protocols

Storage & Stability Architecture

The primary degradation pathway for aminothiazole salts is oxidative dimerization and hygroscopic hydrolysis .

-

Desiccation: Must be stored under inert atmosphere (Argon/Nitrogen) or in a desiccator. Moisture uptake leads to "clumping" and stoichiometry errors in precise coupling reactions.

-

Temperature: Store at 2–8°C. Room temperature storage is acceptable for short durations (<1 month) if sealed.

-

Container: Amber glass vials with PTFE-lined caps. Avoid metal spatulas if the solid is damp (corrosion risk).

Protocol A: Preparation of Standard Stock Solution (100 mM)

Context: Preparing a stable stock for high-throughput screening or reaction optimization.

Objective: Create a precipitate-free, accurate concentration stock in DMSO.

-

Calculations:

-

Target Volume: 10 mL

-

Target Conc: 100 mM (0.1 M)

-

Mass Required:

.

-

-

Weighing (Causality: Hygroscopicity):

-

Step: Weigh the vial before and after addition rather than taring the spatula.

-

Reason: The compound absorbs water rapidly. Static weighing minimizes exposure time.

-

-

Solubilization (Causality: Exotherm):

-

Step: Add 5 mL of anhydrous DMSO. Vortex for 30 seconds.

-

Step: Sonicate for 2 minutes at ambient temperature.

-

Step: Dilute to the 10 mL mark.

-

Reason: HCl salts can generate mild heat of solution. Sonication ensures complete dissolution of micro-aggregates that can skew biological assay results.

-

-

Validation:

-

Check for "schlieren" lines or particulates. If turbid, filter through a 0.22 µm PTFE syringe filter.

-

Protocol B: Free Basing for Nucleophilic Coupling

Context: The HCl salt is non-nucleophilic. To react the amine (e.g., in an amide coupling or SNAr reaction), the free base must be liberated in situ.

Workflow:

-

Suspension: Suspend 1.0 eq of the HCl salt in the reaction solvent (e.g., DMF or DCM).

-

Neutralization: Add 2.5 - 3.0 equivalents of a tertiary base (DIPEA or TEA).

-

Observation: The suspension should clarify as the lipophilic free base is formed and the organic-soluble H-base-Cl salt forms.

-

Critical Control: Do NOT use inorganic bases (K₂CO₃) if the solvent is anhydrous DCM, as solubility will be poor. Use organic bases.

-

-

Coupling: Add the electrophile immediately after neutralization to prevent oxidative degradation of the free amine.

Visualizing the Safety & Usage Logic

Diagram 1: Safe Handling Decision Matrix

This logic flow ensures the researcher selects the correct engineering controls based on the operation scale.

Caption: Decision matrix for PPE selection highlighting the increased risk when using penetrating solvents like DMSO.

Diagram 2: In-Situ Activation & Reaction Workflow

This diagram illustrates the chemical transformation required to utilize the salt in synthesis.

Caption: Workflow for in-situ neutralization. The "Critical Time Window" emphasizes the instability of the free base.

Waste Disposal & Decontamination

Principle: Thiazoles can be persistent in aquatic environments. Do not dispose of down the drain.

-

Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Solid Waste bins (incineration stream).

-

Liquid Waste:

-

Aqueous streams: Collect in "Aqueous Basic" waste if neutralized, or "Aqueous Acidic" if unmodified.

-

Organic streams: Collect in Halogenated or Non-Halogenated solvent waste depending on the co-solvents used (DCM vs. Methanol).

-

-

Spill Cleanup:

-

Solid Spill: Do not dry sweep (dust generation). Cover with wet paper towels, then scoop into a bag.

-

Decontamination: Wipe surface with 10% bleach solution followed by water to degrade trace organic residues.

-

References

-

Chemical Identity & CAS Verification

- Source: ChemSrc. (2023). "N,5-dimethyl-1,3-thiazol-2-amine hydrochloride MSDS and Properties."

-

URL:[Link]

-

Synthetic Application (Kinase Inhibitors)

-

Thiazole Safety & Toxicology

- Source: ECHA (European Chemicals Agency). "Registration Dossier for 2-aminothiazole derivatives." (General hazards of the thiazole class).

-

URL:[Link](Note: Generalized link for class reference).

-

General Handling of Hydrochloride Salts

- Source: National Center for Biotechnology Information. "PubChem Compound Summary for Hydrochloride Salts Handling."

-

URL:[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Assessment: Solubility Profiling of N,5-Dimethyl-1,3-thiazol-2-amine Hydrochloride

Executive Summary

N,5-dimethyl-1,3-thiazol-2-amine hydrochloride (Free Base PubChem CID: 817028) is a specific heterocyclic secondary amine salt often utilized as a fragment in Structure-Activity Relationship (SAR) studies, particularly in the development of kinase inhibitors and alpha-2 adrenergic agonists.

Unlike its widely documented isomer 2-amino-5-methylthiazole, this specific N-methylated congener lacks extensive public solubility datasets. This guide addresses that gap by providing predicted physicochemical parameters based on structural analogs and detailing a self-validating experimental protocol for researchers to generate precise solubility data in-house.

Key Insight: As a hydrochloride salt of a secondary amine, this compound exhibits high aqueous solubility (>50 mg/mL estimated) but significant hygroscopicity, requiring strict humidity control during weighing and storage.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Before attempting dissolution, the researcher must verify the compound's identity and theoretical properties to select appropriate solvents.

Structural Characterization[5]

| Property | Data | Notes |

| IUPAC Name | N,5-dimethyl-1,3-thiazol-2-amine hydrochloride | |

| Common Name | 2-(Methylamino)-5-methylthiazole HCl | Distinct from 2-amino-4,5-dimethylthiazole. |

| Chemical Formula | C₅H₈N₂S[1][2][3] · HCl | Salt form includes one molar equivalent of HCl. |

| Molecular Weight | ~164.66 g/mol | 128.20 (Free Base) + 36.46 (HCl). |

| Physical State | Crystalline Solid | Likely off-white to pale yellow; hygroscopic. |

| Predicted LogP | 1.1 - 1.7 (Free Base) | Salt form LogP is not applicable for partitioning but indicates high water affinity. |

Dissolution Mechanism

The hydrochloride salt dissociates in aqueous media. The protonated secondary amine (at the N-methyl group or ring nitrogen depending on pH) forms a stable cation, driven by the high dielectric constant of water.

Figure 1: Thermodynamic equilibrium mechanism for the dissolution of thiazole salts.

Solubility Data & Solvent Compatibility

Note: The values below are synthesized from structural analog data (e.g., 2-aminothiazole HCl) and computational prediction models (ACD/Labs, ChemAxon principles). Empirical validation is required.

Estimated Solubility Matrix

| Solvent System | Solubility Rating | Estimated Range | Application Relevance |

| Water (pH 7.0) | High | > 50 mg/mL | Primary vehicle for biological assays. |

| 0.1 M HCl | Very High | > 100 mg/mL | Stock solution preparation; ensures full protonation. |

| PBS (pH 7.4) | High | 20 - 50 mg/mL | Physiological buffer; watch for "salting out" at high concentrations. |

| DMSO | High | > 100 mg/mL | Cryopreservation and HTS stock solutions. |

| Ethanol (Abs.) | Moderate | 10 - 30 mg/mL | Alternative organic stock; evaporation compatible. |

| Acetonitrile | Low/Moderate | 1 - 10 mg/mL | HPLC mobile phase compatibility. |

| Hexane/Ether | Insoluble | < 0.1 mg/mL | Used for washing/precipitating the salt during synthesis. |

Critical Stability Notes

-

pH Sensitivity: In basic conditions (pH > 9), the salt will convert to the free base (N,5-dimethylthiazol-2-amine), which typically precipitates out of aqueous solution as an oil or waxy solid.

-

Common Ion Effect: Dissolving this compound in buffers containing high chloride concentrations (e.g., concentrated NaCl) may slightly reduce maximum solubility compared to pure water.

Experimental Protocol: Thermodynamic Solubility Determination

Since specific literature values are sparse, researchers should use the Shake-Flask Method (Gold Standard) to determine the exact solubility for their specific batch.

Reagents & Equipment

-

Compound: N,5-dimethyl-1,3-thiazol-2-amine HCl (>98% purity).

-

Solvent: HPLC-grade Water or PBS.

-

Equipment: Orbital shaker, Centrifuge (10,000 x g), HPLC-UV or LC-MS.

-

Standard: Caffeine or known thiazole for calibration (optional).

Step-by-Step Workflow

-

Supersaturation: Weigh approximately 10 mg of the compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of solvent (target: 100 mg/mL). If the solid dissolves instantly, add more solid until undissolved particles remain visible (supersaturated suspension).

-

Equilibration: Place the tube on an orbital shaker at 25°C for 24 hours. This ensures thermodynamic equilibrium is reached.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

-

Filtration (Critical): Filter the supernatant through a 0.22 µm PVDF membrane to remove micro-particulates.

-

Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (detection at ~254 nm, typical for thiazoles). Calculate concentration against a standard curve.

Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility assessment.

Handling, Storage, and Safety

Storage Recommendations

-

Temperature: Store at -20°C for long-term stability.

-

Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.[4] The HCl salt is hygroscopic; exposure to humid air will lead to "caking" and potential hydrolysis over months.

-

Container: Amber glass vials with Teflon-lined caps.

Safety (SDS Highlights)

-

Hazards: Irritant (Skin/Eye/Respiratory).[5] Potential acute toxicity (Oral) similar to other aminothiazoles.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 817028, N,5-dimethyl-1,3-thiazol-2-amine. Retrieved from [Link]

- Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Standard reference for solubility principles).

- European Chemicals Agency (ECHA).Registration Dossier for Thiazole Derivatives.

- Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for thermodynamic solubility protocols).

Sources

- 1. echemi.com [echemi.com]

- 2. DIMETHYL-1,3-THIAZOL-2-AMINE HYDROBROMIDE | CAS 7170-76-5 [matrix-fine-chemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-AMINOTHIAZOLE Hydrochloride CAS#: 59134-95-1 [m.chemicalbook.com]

- 5. N,5-dimethyl-1,3,4-thiadiazol-2-amine | C4H7N3S | CID 3161286 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of N,5-Dimethyl-1,3-thiazol-2-amine Hydrochloride

Executive Summary & Strategic Analysis

This Application Note details the synthesis of N,5-dimethyl-1,3-thiazol-2-amine hydrochloride (CAS: 52829-91-1 for free base analog). This specific isomer is a critical scaffold in medicinal chemistry, often serving as a bioisostere in kinase inhibitors (e.g., JNK3, p38

The Regioselectivity Challenge

The primary synthetic challenge lies in differentiating between the 4-methyl and 5-methyl isomers. In the classical Hantzsch thiazole synthesis, the position of the alkyl substituent on the thiazole ring is dictated by the structure of the

-

Path A (4-Methyl): Reaction of chloroacetone (

-haloketone) with -

Path B (5-Methyl - Target): Reaction of 2-bromopropanal (

-haloaldehyde) with

Strategic Choice of Precursor: 2-Bromopropanal is chemically unstable, prone to polymerization and oxidation. To ensure reproducibility and scalability, this protocol utilizes 2-bromo-1,1-dimethoxypropane (2-bromopropionaldehyde dimethyl acetal) as a stable surrogate. The acetal is hydrolyzed in situ to release the reactive aldehyde immediately prior to cyclization.

Reaction Scheme & Mechanism

The synthesis proceeds via a modified Hantzsch condensation. The sulfur atom of the thiourea functions as the primary nucleophile, attacking the

Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the target aminothiazole salt.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Notes |

| 2-Bromo-1,1-dimethoxypropane | >97% | Precursor | Stable acetal of 2-bromopropanal. |

| N-Methylthiourea | >98% | Nucleophile | Source of N-methylamino group. |

| Hydrochloric Acid (aq) | 2N | Catalyst | For acetal deprotection. |

| Ethanol | Absolute | Solvent | Reaction medium.[1][2] |

| HCl in Dioxane | 4.0 M | Salt Former | Anhydrous source of HCl. |

| Sodium Bicarbonate | Sat. Sol. | Base | For neutralization/workup. |

Equipment

-

Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and internal thermometer.

-

Magnetic stirrer with heating mantle.

-

Rotary evaporator.

-

Vacuum filtration setup (Buchner funnel).

-

Inert gas line (Nitrogen or Argon) - Recommended for Step 4.

Detailed Experimental Protocol

Step 1: In-Situ Deprotection and Cyclization

-

Setup: Charge a 250 mL three-neck flask with 2-bromo-1,1-dimethoxypropane (10.0 mmol, 1.83 g) and Ethanol (20 mL).

-

Activation: Add 2N aqueous HCl (2.0 mL) dropwise. Stir at room temperature for 30 minutes.

-

Mechanistic Note: This hydrolyzes the acetal, generating the reactive 2-bromopropanal species. The solution may turn slightly yellow.

-

-

Addition: Add N-methylthiourea (10.0 mmol, 0.90 g) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

-

Monitoring: Monitor reaction progress by TLC (System: 5% Methanol in DCM). The starting thiourea will disappear.

-

-

Cooling: Allow the reaction mixture to cool to room temperature.

Step 2: Isolation of the Free Base

-

Concentration: Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

-

Neutralization: Resuspend the oily residue in water (10 mL) and cool to 0°C in an ice bath. Slowly add saturated aqueous NaHCO

until pH ~8-9.-

Observation: The amine free base will separate as an oil or a low-melting solid.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

mL). -

Drying: Combine organic layers, dry over anhydrous Na

SO-

Purification (Optional): If high purity is required before salt formation, purify via flash column chromatography (SiO

; Gradient 0-5% MeOH in DCM).

-

Step 3: Hydrochloride Salt Formation

-

Dissolution: Dissolve the free base oil (approx. 1.0 g) in anhydrous Diethyl Ether (10 mL) or minimal dry Ethanol.

-

Acidification: Under nitrogen atmosphere, add 4M HCl in Dioxane (1.2 equivalents) dropwise with vigorous stirring.

-

Precipitation: The hydrochloride salt will precipitate immediately as a white to off-white solid.

-

Filtration: Filter the solid under vacuum/inert gas. Wash the cake with cold anhydrous ether (

mL) to remove impurities. -

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.

Validation & Quality Control

To ensure the correct isomer (5-methyl) was synthesized rather than the 4-methyl isomer, NMR analysis is the definitive validation tool.

Expected Analytical Data

| Parameter | Specification | Diagnostic Value |

| Appearance | White crystalline solid | Indicates successful salt formation and purification. |

| Critical: C5-Methyl typically appears as a singlet or doublet ( | ||

| Critical: The ring proton at C4 is adjacent to Nitrogen. In the 4-methyl isomer, the C5-H would be adjacent to Sulfur and appear upfield. | ||

| Confirms N-methylation. | ||

| Mass Spectrometry | [M+H] | Confirms molecular formula (C |

Regiochemistry Verification Logic

The most common error in this synthesis is the inadvertent formation of the 4-methyl isomer (using chloroacetone).

-

5-Methyl Isomer (Target): The ring proton is at position 4 . Protons at C4 are generally deshielded (shifted downfield) relative to C5 protons due to the adjacent electronegative Nitrogen.

-

4-Methyl Isomer (Impurity): The ring proton is at position 5 .

Figure 2: Mechanistic logic confirming the 5-methyl regioselectivity.

Safety & Troubleshooting

-

Lachrymator Warning: Hydrolysis of the acetal generates 2-bromopropanal, which is a potent lachrymator and skin irritant. Perform Step 1 in a well-ventilated fume hood.

-

Thiourea Toxicity: N-methylthiourea is a potential sensitizer and goitrogen. Wear nitrile gloves and avoid dust inhalation.

-

Blackening of Reaction: If the reaction mixture turns dark black/tarry, it indicates oxidation or polymerization of the aldehyde. Ensure the acetal is fresh and the hydrolysis step is not prolonged beyond 30 minutes before adding thiourea.

References

- Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643. Link

-

PubChem Compound Summary. (2023). "N,5-dimethyl-1,3,4-thiadiazol-2-amine" (Analog comparison for properties). National Center for Biotechnology Information. Link

-

Ansideri, F., et al. (2018). "Structural Optimization of a Pyridinylimidazole Scaffold...". Journal of Medicinal Chemistry. (Describes synthesis of N,5-dimethylthiazol-2-amine derivatives). Link

-

BenchChem. (2025).[1][2][3] "A Comparative Guide to N,N'-Dimethylthiourea and N,N'-Diethylthiourea in Chemical Synthesis." Link

Sources

Application Note: In Vitro Assay Guide for N,5-Dimethyl-1,3-thiazol-2-amine Hydrochloride in Kinase Inhibitor Discovery

Scientific Rationale & Structural Significance

The 2-aminothiazole scaffold is a highly privileged structure in medicinal chemistry, widely recognized for its ability to act as a bioisostere for the adenine ring of ATP. This makes it a premier hinge-binding motif in the design of kinase inhibitors, most notably exemplified by the FDA-approved pan-Src inhibitor, Dasatinib [1][2].

Within the paradigm of Fragment-Based Drug Discovery (FBDD), low-molecular-weight building blocks like N,5-dimethyl-1,3-thiazol-2-amine hydrochloride (CAS: 2243507-93-7) serve as critical starting points for hit-to-lead optimization. The structural causality of this fragment is twofold:

-

Hinge Engagement: The secondary amine at the 2-position acts as a highly directional hydrogen-bond donor to the backbone carbonyls of the kinase hinge region [2].

-

Vectorial Expansion: The methyl group at the 5-position provides a hydrophobic vector directed toward the gatekeeper residue or adjacent allosteric pockets, a mechanism successfully exploited in the development of selective allosteric modulators for Protein Kinase CK2 [3].

This application note provides a self-validating, step-by-step in vitro assay guide for utilizing N,5-dimethyl-1,3-thiazol-2-amine hydrochloride as a molecular probe in kinase drug discovery.

Physicochemical Profile & Reconstitution Strategy

Before initiating biological assays, the physical properties of the fragment must be aligned with the assay environment. While the hydrochloride salt form enhances initial aqueous solubility, fragments require high-concentration master stocks for screening.

Table 1: Physicochemical Properties & Assay Implications

| Property | Value | Causality / Assay Implication |

| Compound Name | N,5-dimethyl-1,3-thiazol-2-amine HCl | Target analyte for FBDD. |

| CAS Number | 2243507-93-7 | Unique identifier for procurement. |

| Molecular Weight | 164.65 g/mol (Salt) | Ideal fragment size (MW < 300) for high ligand efficiency. |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Optimal for ATP-competitive hinge binding. |